molecular formula C12H26O2Si B12582034 Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- CAS No. 344798-26-1

Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-

Cat. No.: B12582034
CAS No.: 344798-26-1
M. Wt: 230.42 g/mol
InChI Key: DPNXHCBXHAILDJ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- is a chemical compound with the molecular formula C12H26O2Si It is a derivative of butanal, where the hydrogen atoms at the 2 and 3 positions are replaced by methyl groups, and the hydroxyl group is replaced by a triethylsilyl group

Preparation Methods

The synthesis of Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- typically involves the following steps:

    Starting Materials:

    Triethylsilyl Protection: The hydroxyl group is protected using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

    Purification: The product is purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with fluoride ions can remove the silyl group, yielding the free hydroxyl compound.

Scientific Research Applications

Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- depends on its specific application. In general, the compound can act as a substrate for various enzymes, undergoing enzymatic transformations. The triethylsilyl group can protect reactive hydroxyl groups during chemical reactions, allowing for selective transformations at other sites in the molecule.

Comparison with Similar Compounds

Similar compounds to Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- include:

    2,3-Dimethylbutanal: Lacks the triethylsilyl group and has different reactivity and applications.

    2,3-Dimethyl-2-butanol: Contains a hydroxyl group instead of the triethylsilyl ether, leading to different chemical properties.

    2,3-Dimethyl-2-butene: An unsaturated analog with distinct reactivity due to the presence of a double bond.

The uniqueness of Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- lies in its combination of steric hindrance from the triethylsilyl group and the reactivity of the aldehyde functional group, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

344798-26-1

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

(2S)-2,3-dimethyl-2-triethylsilyloxybutanal

InChI

InChI=1S/C12H26O2Si/c1-7-15(8-2,9-3)14-12(6,10-13)11(4)5/h10-11H,7-9H2,1-6H3/t12-/m1/s1

InChI Key

DPNXHCBXHAILDJ-GFCCVEGCSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@](C)(C=O)C(C)C

Canonical SMILES

CC[Si](CC)(CC)OC(C)(C=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.